Cinnamaldehyde diethyl acetal
Overview
Description
Cinnamaldehyde diethyl acetal, also known as 1,1-diethoxy-3-phenylprop-2-ene, is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid with a pleasant, cinnamon-like odor. This compound is primarily used in the fragrance and flavor industry due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of cinnamaldehyde is protonated by the acid catalyst, making it more electrophilic.
Nucleophilic attack by ethanol: Ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate reacts with another molecule of ethanol, resulting in the formation of this compound and water
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves continuous removal of water to drive the reaction to completion and achieve higher yields. Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Cinnamaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.
Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate cinnamaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as dilute hydrochloric acid (HCl), are employed for hydrolysis.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol derivatives.
Substitution: Regenerated cinnamaldehyde.
Scientific Research Applications
Cinnamaldehyde diethyl acetal has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for aldehydes.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of cinnamaldehyde diethyl acetal involves its interaction with various molecular targets and pathways:
Inhibition of NF-κB pathway: It modulates pro-inflammatory mediators, reducing inflammation.
Disruption of bacterial cells: It exhibits antimicrobial properties by disrupting bacterial cell membranes.
Induction of apoptosis: It induces programmed cell death in cancer cells through various signaling pathways
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, known for its strong cinnamon odor and similar applications in the fragrance and flavor industry.
Cinnamic acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.
Cinnamyl alcohol: A reduction product of cinnamaldehyde, used in perfumery and as a flavoring agent
Uniqueness
Cinnamaldehyde diethyl acetal is unique due to its stability in alkaline conditions and its ability to act as a protecting group for aldehydes. This makes it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
[(E)-3,3-diethoxyprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDEWVAUWARRX-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064575, DTXSID20885290 | |
Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |
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Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25226-98-6, 7148-78-9 | |
Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |
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Record name | Cinnamaldehyde diethyl acetal | |
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Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
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Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
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Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
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Record name | (3,3-diethoxy-1-propenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |
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Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |
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